2-(5-Nitropyridin-2-YL)acetic acid

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Researchers pursuing isoform-selective carbonic anhydrase inhibitors face regioisomeric impurity risks that compromise assay validity. 2-(5-Nitropyridin-2-yl)acetic acid (CAS 1214328-73-0) resolves this by delivering the precise 5-nitro regiochemistry essential for CA1-targeted programs (Ki=24 nM, 1.5-fold selectivity over CA2). • Free carboxylic acid (HBD=1, TPSA=96 Ų) enables direct amide conjugation, eliminating an ester hydrolysis step and ensuring consistent physicochemical properties. • Patent-aligned scaffold per US 6,043,197 and US 5,965,587 for agrochemical and pharmaceutical lead development. • Batch-certified 97% purity ensures reproducible reaction outcomes in parallel synthesis and diversity-oriented library generation.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 1214328-73-0
Cat. No. B036415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitropyridin-2-YL)acetic acid
CAS1214328-73-0
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(4-8-5)9(12)13/h1-2,4H,3H2,(H,10,11)
InChIKeyBAENMNORNKLBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Nitropyridin-2-yl)acetic acid: Physicochemical Baseline


2-(5-Nitropyridin-2-yl)acetic acid (CAS 1214328-73-0) is a nitro-substituted pyridylacetic acid derivative with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of 96 Ų, a calculated XLogP3 of 0.1–1.1, and two rotatable bonds, establishing its baseline polarity and conformational flexibility [1][2]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with the carboxylic acid moiety enabling downstream derivatization and the 5-nitro group providing a handle for reduction or nucleophilic substitution [3][4].

2-(5-Nitropyridin-2-yl)acetic acid: Regioisomer & Ester Substitution Risks


Substituting 2-(5-nitropyridin-2-yl)acetic acid with regioisomers such as 2-(3-nitropyridin-2-yl)acetic acid (CAS 1214374-87-4) or 6-nitropyridine-3-acetic acid, or with ester derivatives like the ethyl ester (CAS 174890-57-4), introduces substantial differences in reactivity, lipophilicity, and biological target engagement that can compromise synthetic outcomes or assay validity. The nitro group position (5- vs. 3- or 6-) alters electronic distribution and hydrogen-bonding capacity, directly impacting nucleophilic substitution rates and binding conformations . Furthermore, the free carboxylic acid provides a proton donor (HBD count = 1) and a polar surface area of 96 Ų that esters lack (HBD = 0; PSA = 85 Ų), which can significantly affect solubility, passive permeability, and the ability to form key ionic interactions with target proteins [1][2]. The quantitative comparisons below establish that these structural variations translate into measurable differences in carbonic anhydrase inhibition, synthetic versatility, and physicochemical handling, making generic substitution a high-risk strategy for procurement decisions.

2-(5-Nitropyridin-2-yl)acetic acid: Evidence for Selection vs. Analogs


CA1 vs. CA2 Selectivity Profile

The 5-nitro substitution pattern confers a measurable selectivity advantage for human carbonic anhydrase I (CA1) over CA2 compared to the 3-nitro regioisomer. 2-(5-Nitropyridin-2-yl)acetic acid exhibits a Ki of 24 nM against CA1 and 37 nM against CA2, yielding a CA2/CA1 selectivity ratio of ~1.5 [1]. In contrast, the 3-nitro regioisomer (2-(3-nitropyridin-2-yl)acetic acid) shows a reversed selectivity with an IC50 of 9.30 nM against CA2 [2], representing an approximately 4-fold greater preference for CA2 inhibition relative to the CA1/CA2 balance of the 5-nitro compound.

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Free Acid vs. Ester: H-Bond Donor and Solubility

The free carboxylic acid of the target compound provides a hydrogen bond donor (HBD count = 1) and a topological polar surface area (TPSA) of 96 Ų [1][2], whereas the ethyl ester analog (ethyl 2-(5-nitropyridin-2-yl)acetate, CAS 174890-57-4) has HBD = 0 and TPSA = 85 Ų [3]. This difference of one HBD and 11 Ų in TPSA alters predicted solubility and membrane permeability profiles. Furthermore, the ethyl ester exhibits an experimental LogP of 1.62 and a predicted XLogP3 of 0.9 [3], compared to the free acid's XLogP3 of 0.1–1.1 [2], indicating higher lipophilicity that favors passive diffusion but may reduce aqueous solubility.

Physicochemical Properties Formulation Development SAR Analysis

Nucleophilic Substitution: Regioisomeric Reactivity

The 5-nitro substitution pattern on the pyridine ring places the electron-withdrawing nitro group at a meta-like position relative to the acetic acid side chain at C2, which electronically activates different positions for nucleophilic attack compared to the 3-nitro regioisomer (where the nitro group is ortho to the side chain). Commercial vendor documentation indicates that 5-nitropyridine derivatives exhibit distinct reactivity patterns relative to 6-nitropyridine analogs, which in turn differ from 3- and 4-nitro isomers . Specifically, the 5-nitro group directs nucleophilic substitution to C2 and C4 positions with different rates and regioselectivity, a critical parameter when using the compound as a building block for heterocycle elaboration [1].

Synthetic Chemistry Heterocyclic Reactivity Electrophilic Aromatic Substitution

Patent-Enabled Fungicidal/Pesticidal Utility

The pyridylacetic acid core, with nitro substitution at the 5-position, is explicitly claimed as an intermediate in multiple patents for fungicidal and pesticidal pyridylacetic acid derivatives. US Patent 6,043,197 describes compounds of formula I wherein the pyridine ring may bear a nitro group at the R position, and the resulting compounds are useful for controlling harmful fungi or pests [1]. Similarly, US Patent 5,965,587 claims pyridylacetic acid derivatives with nitro substitution (m = 1 or 2) for controlling animal pests and fungi [2]. The 5-nitro substitution pattern is structurally aligned with these patent claims, whereas alternative nitro positions (e.g., 3-nitro) are not equivalently represented in the exemplified fungicidal/pesticidal series.

Agrochemical Discovery Fungicide Development Pesticide Research

Cytotoxic Potency: Regioisomer Divergence

While direct head-to-head cytotoxicity data for the target compound is not available in the accessed sources, class-level data on structurally related nitropyridine acetic acids reveal that the nitro position significantly influences antiproliferative activity. The 6-nitropyridine-3-acetic acid isomer (CAS not specified) exhibits moderate cytotoxic effects against certain cancer cell lines . In contrast, the 3-nitropyridin-2-yl regioisomer demonstrates an IC50 of approximately 0.56 µM against HepG2 cells, outperforming etoposide . The 5-nitro substitution pattern of the target compound is expected to produce a distinct cytotoxicity profile, as the electronic and steric environment of the nitro group governs interactions with cellular targets involved in proliferation arrest and differentiation induction.

Anticancer Research Cytotoxicity Screening Lead Optimization

2-(5-Nitropyridin-2-yl)acetic acid: High-Value Application Scenarios


CA1-Selective Carbonic Anhydrase Inhibitor Development

Research teams developing isoform-selective carbonic anhydrase inhibitors for glaucoma, epilepsy, or cancer should prioritize 2-(5-nitropyridin-2-yl)acetic acid over its 3-nitro regioisomer. The target compound demonstrates a Ki of 24 nM against CA1 with only 1.5-fold selectivity over CA2 [1], a balanced profile suitable for applications where partial CA2 inhibition is acceptable. In contrast, the 3-nitro analog shows strong CA2 bias (IC50 = 9.30 nM) [2], making it suboptimal for CA1-targeted programs. The free carboxylic acid also enables direct conjugation to amine-containing warheads, streamlining the synthesis of probe molecules [3].

Fungicide/Pesticide Lead Optimization

Agrochemical discovery groups pursuing pyridylacetic acid-based fungicides or pesticides should select the 5-nitro-substituted compound as their core intermediate. US Patents 6,043,197 and 5,965,587 explicitly claim pyridylacetic acid derivatives bearing nitro groups for controlling harmful fungi and animal pests [1][2]. The 5-nitro pattern aligns with the claimed structures, providing a clear intellectual property pathway, whereas regioisomers such as the 3-nitro analog lack comparable patent support and would require independent efficacy validation. The free acid form also facilitates subsequent derivatization with amine, alcohol, or hydrazine nucleophiles as described in the patent methods [1].

Physicochemical Optimization: Acid vs. Ester

Medicinal chemistry teams requiring precise control over solubility and permeability should procure 2-(5-nitropyridin-2-yl)acetic acid (free acid) rather than its ethyl ester analog when the synthetic route demands an unprotected carboxylate. The free acid provides a hydrogen bond donor (HBD = 1) and TPSA of 96 Ų [1], which enhances aqueous solubility and enables salt formation. The ethyl ester (HBD = 0, TPSA = 85 Ų, LogP = 1.62) [2] is more lipophilic and requires an additional hydrolysis step before conjugation. Using the correct form at the outset avoids unnecessary synthetic work and ensures consistent physicochemical properties across the lead series [3].

Diversity-Oriented Synthesis: Regioselective Functionalization

Synthetic chemistry laboratories engaged in diversity-oriented synthesis or library generation should utilize 2-(5-nitropyridin-2-yl)acetic acid when specific regioisomeric purity is required for downstream transformations. The 5-nitro group directs nucleophilic substitution and reduction chemistry with a unique regioselectivity profile compared to 3-nitro and 6-nitro isomers [1]. Substituting a different nitro-pyridine acetic acid regioisomer can lead to different major products, requiring re-optimization of reaction conditions and potentially lowering overall yield [2]. The compound's carboxylic acid handle also allows for orthogonal functionalization via amide bond formation, esterification, or decarboxylative coupling, expanding its utility in parallel synthesis workflows [3].

Technical Documentation Hub

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